(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide
Description
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide is a synthetic enamide derivative characterized by a 2,3-dihydrobenzofuran core linked to a propenamide chain with a cyanomethyl-cyclopropylamine substituent. Its structural uniqueness lies in the combination of a rigid cyclopropane ring, a cyanomethyl group, and the conjugated enamide system, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-8-9-18(14-3-4-14)16(19)6-2-12-1-5-15-13(11-12)7-10-20-15/h1-2,5-6,11,14H,3-4,7,9-10H2/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXGCXIUTPQWHO-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C=CC2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC#N)C(=O)/C=C/C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide is a synthetic organic compound characterized by its unique functional groups, including a cyanomethyl group, a cyclopropyl moiety, and a benzofuran derivative. The compound's structure suggests potential interactions with biological targets due to its diverse functional groups.
The biological activity of compounds like this compound typically involves interactions with specific receptors or enzymes in biological systems. While detailed studies specifically on this compound may be limited, compounds with similar structures often exhibit:
- Antimicrobial Activity: Many benzofuran derivatives have demonstrated antimicrobial properties against various pathogens.
- Anticancer Potential: Certain compounds with similar frameworks have shown cytotoxic effects on cancer cell lines.
- Neurological Effects: The presence of the benzofuran ring may suggest potential neuroprotective or neuroactive properties.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds has provided insights into their biological activities:
-
Antimicrobial Studies:
- Compounds derived from benzofuran have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy.
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Cytotoxicity Assays:
- Similar compounds have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines, with some showing significant reduction in cell viability at certain concentrations.
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Neuropharmacological Research:
- Studies involving benzofuran derivatives have indicated potential benefits in models of neurodegenerative diseases, highlighting their role in modulating neurotransmitter systems.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enamide and related compounds:
Key Findings:
Structural Flexibility vs.
Electronic Effects: The cyanomethyl group introduces electron-withdrawing properties, which may alter reactivity compared to acetylthienyl or pyridinyl substituents in ’s compound .
Solubility Trends: Enamide derivatives with aromatic heterocycles (e.g., pyridine in ) exhibit higher aqueous solubility than nonpolar triterpenoids like Zygocaperoside .
Mechanistic and Functional Insights
- Lumping Strategy Relevance : Compounds with shared substructures (e.g., dihydrobenzofuran) may be grouped for predictive modeling of toxicity or pharmacokinetics, as proposed in ’s lumping approach .
- Data Mining Applications: Structural motifs in the target compound (e.g., enamide linkage) align with ’s framework for identifying carcinogenicity-associated substructures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
